molecular formula C21H22F2N4O B14929657 1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14929657
M. Wt: 384.4 g/mol
InChI Key: GAKCTYBTIUFQRV-UHFFFAOYSA-N
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Description

1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core through a cyclization reaction, followed by the introduction of the butyl, cyclopropyl, and difluorophenyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to dissolve the reagents and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • 1-butyl-6-cyclopropyl-N-(2,6-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-butyl-6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of substituents, which can confer unique properties such as enhanced biological activity or improved stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22F2N4O

Molecular Weight

384.4 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22F2N4O/c1-3-4-9-27-20-19(12(2)26-27)15(11-17(24-20)13-5-6-13)21(28)25-18-10-14(22)7-8-16(18)23/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,25,28)

InChI Key

GAKCTYBTIUFQRV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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